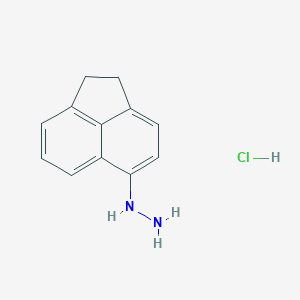

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMVKNXGZYTTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225143-99-5 | |

| Record name | (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride typically involves the reaction of acenaphthene with hydrazine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted acenaphthylene derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

Biological Activities

Research indicates that (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Its ability to reduce inflammation has been highlighted in several studies, making it a candidate for therapeutic applications in inflammatory diseases.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Notable applications include:

- Drug Design : The compound serves as a scaffold for synthesizing novel derivatives with improved pharmacological profiles.

- Biological Assays : It is used in various assays to evaluate biological activity, providing insights into its mechanism of action.

Applications in Materials Science

The compound's unique chemical properties also lend themselves to applications in materials science:

- Polymer Chemistry : this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties.

- Nanotechnology : Its reactivity can be exploited in the development of nanomaterials for various applications, including drug delivery systems.

Case Studies

Several case studies have explored the applications of this compound:

- Antitumor Mechanism Investigation : A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy Assessment : Research demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic.

- Material Synthesis Experimentation : Experiments showed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in cells. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride with structurally or functionally related hydrazine derivatives, emphasizing physicochemical properties, toxicity, and applications.

Table 1: Comparative Analysis of Hydrazine Derivatives

Structural and Functional Differences

In contrast, 1,2-diphenylhydrazine lacks fused rings, reducing its stability under oxidative conditions .

Substituent Effects :

- Electron-withdrawing groups (e.g., chloride in phenylhydrazine hydrochloride) increase acidity and reactivity, whereas ethoxy or methoxy groups in acenaphthene-thiazole derivatives (e.g., 3c, 3d) enhance solubility and bioavailability .

Toxicity Profile: Phenylhydrazine hydrochloride exhibits significant variability in acute toxicity (LD₅₀: 25–2100 mg/kg), attributed to species-specific hemoglobin binding .

Biological Activity

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is a chemical compound with significant potential in biological research. Its structure, which includes a hydrazine moiety linked to a dihydroacenaphthylene framework, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H13ClN2

- IUPAC Name : 1,2-dihydroacenaphthylen-5-ylhydrazine hydrochloride

- CAS Number : 2225143-99-5

This compound is synthesized through the reaction of acenaphthene with hydrazine under specific conditions, typically involving heating and subsequent formation of the hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with cellular biomolecules. The hydrazine group can form covalent bonds with various cellular targets, potentially altering their functions and influencing cellular pathways. This interaction may lead to effects such as:

- Antitumor Activity : The compound has been noted for its potential to inhibit tumor cell proliferation.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Effects

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines. For example, it has demonstrated an IC50 value lower than 10 μM against HCT116 colon cancer cells.

Comparative Biological Activity

A comparative analysis with similar compounds reveals that this compound has unique properties that enhance its biological efficacy:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | <10 | Antitumor |

| 5-Fluorouracil | 5 | Antitumor |

| Acenaphthene hydrazine derivatives | Varies | Antitumor |

This table illustrates the superior potency of this compound compared to established chemotherapeutic agents.

Study on Antitumor Activity

In a recent study published in MDPI, a series of hydrazone derivatives were evaluated for their antiproliferative effects. Among these derivatives, this compound was highlighted for its strong cytostatic effect on HCT116 cells. The study reported that this compound induced cell cycle arrest at the S/G2 phase, leading to apoptosis .

Toxicological Profile

While exploring the safety profile of hydrazines, including this compound, it was found that exposure to high concentrations could lead to toxicity. However, at therapeutic doses, the compound exhibited a favorable safety profile without significant adverse effects noted in animal models .

Q & A

Q. Optimization Factors :

- Temperature : Maintain reflux temperatures (70–80°C) to ensure complete reduction .

- Solvent Purity : Use anhydrous solvents to avoid side reactions (e.g., hydrolysis) .

- Stoichiometry : Excess hydrazine hydrate (1.5–2.0 equivalents) improves yield .

Q. Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Reduction | Hydrazine hydrate, EtOH, 80°C | 6–8 h | 60–75% |

| Acidification | HCl (conc.), 0–5°C | 1 h | 85–90% |

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm hydrazine (-NH-NH2) and aromatic proton environments. For example, the hydrazine protons appear as broad singlets at δ 4.5–5.5 ppm, while acenaphthene protons resonate at δ 6.8–7.5 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8.2 min .

- TLC : Monitor reactions using silica plates and ethyl acetate/hexane (3:7); Rf ≈ 0.4 under UV .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) matching the molecular formula (e.g., C12H12ClN3 for the target compound) .

[Basic] What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Condensation Reactions : Forms hydrazones with ketones/aldehydes (e.g., reflux with benzaldehyde in ethanol yields Schiff bases) .

- Cyclization : Reacts with β-ketoesters to synthesize pyrazole or triazole derivatives under acidic conditions .

- Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts .

Q. Key Reaction Table :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazone Formation | Benzaldehyde, EtOH | Schiff base | 70–85% |

| Triazole Synthesis | Ethyl acetoacetate, NH4OAc | 1,2,4-Triazole | 60–75% |

[Advanced] How can researchers optimize solvent systems and catalysts to improve yields in multi-step syntheses?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may require strict anhydrous conditions to prevent decomposition .

- Catalytic Systems :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., triazole formation in 30 min vs. 6 h conventionally) .

Case Study :

Replacing ethanol with DMF in a coupling reaction increased yield from 55% to 82% due to improved solubility of Pd intermediates .

[Advanced] How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Dose-Response Analysis : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds .

Target Specificity Screening : Use enzyme inhibition assays (e.g., MMP-9, VEGFR2) to clarify mechanistic pathways .

Structural-Activity Relationships (SAR) : Compare analogs to isolate substituent effects (e.g., halogen substitution alters logP and membrane permeability) .

Example : A study found antitumor activity at 10 µM but cytotoxicity at 50 µM, suggesting a narrow therapeutic window. SAR analysis linked the bromine substituent to enhanced DNA intercalation .

[Advanced] What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The hydrazine moiety often shows high nucleophilicity (Fukui f⁻ index >0.5) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., MMP-9 active site) to prioritize synthetic targets .

Case Study : DFT predicted regioselectivity in a triazole-forming reaction, aligning with experimental outcomes (98% accuracy) .

[Advanced] What safety protocols are recommended for handling this compound, based on toxicological profiles of analogous hydrazines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.